molecular formula C5H9N3O2S B1302759 1,2-Dimethylimidazole-4-sulfonamide CAS No. 415913-06-3

1,2-Dimethylimidazole-4-sulfonamide

Cat. No. B1302759
CAS RN: 415913-06-3
M. Wt: 175.21 g/mol
InChI Key: IBPSPEHRHLEXKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,2-Dimethylimidazole-4-sulfonamide” is a chemical compound with the molecular formula C5H9N3O2S . It is a derivative of 1,2-Dimethylimidazole, which is a member of imidazoles . The compound has been used in the derivatization of propofol for LC-ESI-MS/MS analysis .


Synthesis Analysis

The synthesis of “1,2-Dimethylimidazole-4-sulfonamide” involves the conversion of propofol to its dimethylimidazolesulfonyl (DMIS) derivative by a derivatization reaction using 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) . Other studies have reported the synthesis of sulfonamide derivatives via click reactions between sulfonamide linked terminal alkynes and in situ prepared 2/3/4-azidobenzenesulfonamides .


Molecular Structure Analysis

The molecular structure of “1,2-Dimethylimidazole-4-sulfonamide” consists of a sulfonamide group attached to the 4-position of a 1,2-dimethylimidazole ring . The molecular weight of the compound is 175.21 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “1,2-Dimethylimidazole-4-sulfonamide” primarily include its use as a derivatizing agent. It has been used to improve the ionization and fragmentation efficacy of propofol for LC-ESI-MS/MS analysis .

Scientific Research Applications

Detection of Estrogens in Surface Water

1,2-Dimethylimidazole-4-sulfonamide is used in a modified derivatisation-based methodology to detect estrogen in free and conjugated forms, including some isomers, simultaneously using liquid chromatography tandem mass spectrometry (LC-MS n). The derivatisation reaction with 1,2-dimethylimidazole-4-sulfonamide allows a significant increase of mass spectrometric signal of analytes and also provides distinctive fragmentation for their confirmation even in complicated matrix .

Analysis of Propofol

1,2-Dimethylimidazole-4-sulfonamide is used as a derivatization agent for the analysis of propofol, an anesthetic agent, by LC-ESI-MS/MS. The derivatization improves the ionization and fragmentation efficacy of propofol, resulting in stronger signal intensities. This method has been validated for its selectivity, linearity, accuracy and precision, analytical limits, and processed sample stability .

Alkyl Transfer Reagents

Sulfonimidates, which can be derived from 1,2-Dimethylimidazole-4-sulfonamide, have found uses as alkyl transfer reagents to acids, alcohols, and phenols .

Future Directions

Imidazole-based compounds, including “1,2-Dimethylimidazole-4-sulfonamide”, have been tested for their medical usefulness in clinical trials for several disease conditions. The rapid expansion of imidazole-based medicinal chemistry suggests the promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases .

properties

IUPAC Name

1,2-dimethylimidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S/c1-4-7-5(3-8(4)2)11(6,9)10/h3H,1-2H3,(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPSPEHRHLEXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101280220
Record name 1,2-Dimethyl-1H-imidazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethylimidazole-4-sulfonamide

CAS RN

415913-06-3
Record name 1,2-Dimethyl-1H-imidazole-4-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=415913-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethyl-1H-imidazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 7 mol/L solution of ammonia in methanol (2 mL) was added to 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (200 mg, 1.7 mmol) and the mixture was stirred at room temperature for 4 hours. The solvent in the reaction mixture was evaporated off under reduced pressure, and thereby 1,2-dimethyl-1H-imidazole-4-sulfonamide (Compound FG) (54 mg, yield: 60%) was obtained.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.